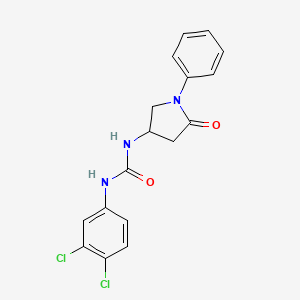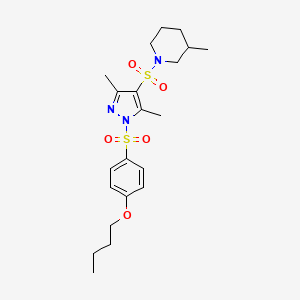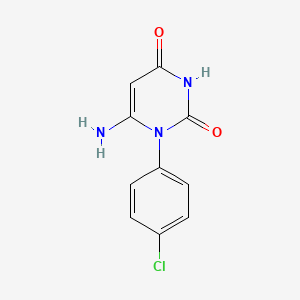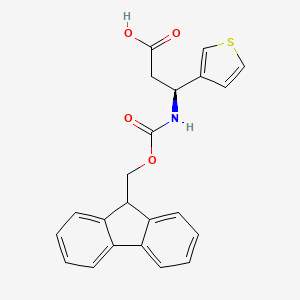
1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as DPU, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DPU belongs to the class of urea derivatives and has shown promising results in the areas of cancer research, neuroscience, and drug discovery.
Scientific Research Applications
Novel Urea Derivatives and Their Biological Activity
Research into urea derivatives, such as 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, has demonstrated promising applications across various scientific fields. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess significant antitumor activities, indicating potential in cancer research and treatment strategies (S. Ling et al., 2008).
Insecticidal Properties and Environmental Impact
Urea derivatives have been evaluated for their insecticidal properties, with some compounds interfering with cuticle deposition, suggesting an innovative approach to pest control. The environmental fate and behavior of these compounds, including their degradation products and potential impact on aquatic environments, are areas of active investigation, underscoring the importance of understanding their ecological implications (R. Mulder & M. J. Gijswijt, 1973).
Corrosion Inhibition
The corrosion inhibition performance of certain urea derivatives has been studied, highlighting their efficiency in protecting metals against corrosion. This research is particularly relevant to industries seeking cost-effective solutions to extend the lifespan of their infrastructure and machinery (B. Mistry et al., 2011).
Antibacterial Applications and Environmental Detection
Urea derivatives have also been identified for their antibacterial properties, used in personal care products to prevent bacterial growth. The development of sensitive analytical methods to detect these compounds in environmental samples highlights the growing concern over their widespread use and potential environmental and health impacts (R. Halden & Daniel H. Paull, 2004).
Electrochemical and Thermodynamic Studies
Studies on the electrochemical and thermodynamic behaviors of urea derivatives offer insights into their interaction with metal surfaces, providing valuable information for the development of new corrosion inhibitors and exploring their underlying mechanisms of action (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Advances in Plant Biology and Nonlinear Optical Materials
Urea derivatives have found applications in plant biology as cytokinin-like compounds, influencing plant growth and development. Furthermore, their role in the synthesis of organic non-linear optical materials demonstrates their potential in creating advanced materials for technological applications (A. Ricci & C. Bertoletti, 2009).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-6-11(8-15(14)19)20-17(24)21-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVCROQRRNNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)


![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)
![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)
![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)